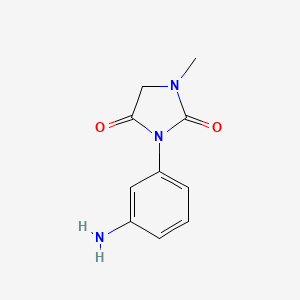

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione

Vue d'ensemble

Description

The compound “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound, and a 3-aminophenyl group, which is a type of aromatic amine .

Synthesis Analysis

While specific synthesis methods for “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” were not found, similar compounds, such as Schiff bases, have been synthesized through condensation reactions .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis and Density Functional Theory .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Schiff bases have been synthesized from simple to complex molecules either under base or acids catalysis with or without heating .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods like UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .

Applications De Recherche Scientifique

Sensing Applications

3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione: has been utilized in the development of sensors , particularly for detecting environmental contaminants and biomarkers. The compound’s ability to interact with various analytes makes it suitable for enhancing the sensitivity and specificity of optical and electrochemical sensors .

Biomedical Applications

In the realm of biomedicine , this compound is instrumental in creating molecularly imprinted polymers (MIPs) . These MIPs are used for sensing biological substances such as proteins, which are crucial for diagnostic purposes . The compound’s properties allow for the creation of high-affinity binding sites within the polymer matrices.

Drug Delivery Systems

The compound’s structure is conducive to forming MIPs that can be used in drug delivery systems . These systems can selectively release therapeutic agents in response to specific physiological triggers, improving the efficacy and safety of treatments .

Environmental Remediation

In environmental science , 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can be part of materials designed for water and wastewater treatment . Its molecular structure allows for the absorption and breakdown of pollutants, aiding in the remediation of contaminated water sources .

Analytical Chemistry

The compound finds use in analytical chemistry for the development of quantum dot-based sensors . These sensors are particularly useful for clinical applications, such as the selective detection of glucose in biological samples .

Material Science

In material science , the compound’s derivatives are explored for their potential in creating new materials with desirable properties, such as stretchable and transparent polyimides . These materials have applications in flexible electronics and other advanced technologies .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAFOCDWKXNODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653854 | |

| Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1114824-11-1 | |

| Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclopropylamino)methyl]benzamide hydrochloride](/img/structure/B1518725.png)

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)

![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)